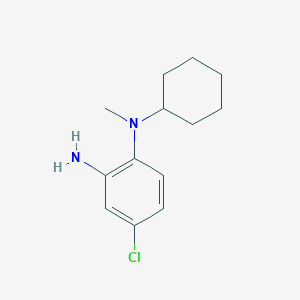

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an amino group, a chlorophenyl group, a cyclohexyl group, and a methylamine group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine typically involves the reaction of 2-amino-4-chlorobenzonitrile with cyclohexylamine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is C₁₃H₁₉ClN₂, with a molar mass of 238.76 g/mol. The compound features a chlorinated aromatic ring, an amino group, and a cyclohexyl moiety, which contribute to its unique chemical properties. Its structural characteristics enable interactions with various biological targets, making it a candidate for further research in drug development and other applications.

Pharmaceutical Research

This compound has shown potential as a substrate for cysteine proteases, which are enzymes involved in protein catabolism and various biological processes. This interaction suggests that the compound could be utilized in drug development targeting proteolytic pathways .

Biochemical Probing

Due to its ability to modulate specific cellular pathways, this compound is being investigated as a biochemical probe. It may provide insights into enzyme activity and cellular processes, facilitating the study of disease mechanisms and therapeutic interventions .

Therapeutic Development

Research indicates that this compound may possess anti-inflammatory and antimicrobial properties. These potential therapeutic effects warrant further investigation to explore its viability as a treatment option for various conditions .

Antibacterial Screening

Preliminary screenings indicate that this compound may exhibit antibacterial activity. Further research is necessary to quantify its effectiveness against various bacterial strains and to explore its mechanism of action in this context .

Mécanisme D'action

The mechanism of action of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to active sites on target molecules, thereby influencing their activity and resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-Amino-4-chlorophenyl)anthranilic acid

- N-(2-Amino-4-chlorophenyl)-N-methylamine

- N-(2-Amino-4-chlorophenyl)-N-cyclohexylamine

Uniqueness

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both cyclohexyl and methylamine groups distinguishes it from other similar compounds, providing a broader range of chemical and biological activities.

Activité Biologique

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Amino group : Enhances solubility and reactivity.

- Chlorophenyl moiety : Contributes to its biological activity through interactions with various receptors.

- Cyclohexyl and methyl groups : Affect the lipophilicity and steric properties, influencing its binding affinity to targets.

This compound interacts with specific molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways. The binding of this compound can alter cellular signaling processes, which may result in various biological effects including:

- Inhibition of viral replication : Preliminary studies suggest potential antiviral activity against human adenoviruses (HAdV) by interfering with DNA replication processes .

- Antimicrobial properties : Exhibited moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

In Vitro Studies

Research has shown that this compound can be effective in various biological assays. Key findings include:

- Antiviral Activity : Certain analogues have demonstrated significant antiviral properties with selectivity indexes exceeding 100, indicating their potential as therapeutic agents against viral infections .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, showcasing its potential in treating conditions related to these enzymes .

Case Studies

- Antiviral Efficacy :

- Antibacterial Screening :

Research Applications

This compound serves multiple roles in scientific research:

- Synthetic Chemistry : Acts as a building block for synthesizing more complex molecules.

- Biochemical Probing : Investigated as a probe for studying cellular processes due to its ability to modulate specific pathways.

- Therapeutic Development : Explored for anti-inflammatory and antimicrobial activities, indicating its potential in drug development.

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

4-chloro-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYMOJGRNCJDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.